molecular formula C15H24N2O B2673669 3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine CAS No. 919724-45-1

3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine

Cat. No. B2673669
CAS RN: 919724-45-1
M. Wt: 248.37
InChI Key: CZMSQXADAFPXAD-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzyl group, and a propylamine group. The 3D structure would be influenced by the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those catalyzed by transition metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine is a compound that can be used as an intermediate in the synthesis of various bioactive molecules. A practical example of its application in synthetic chemistry is the production of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is synthesized via asymmetric 1,3-dipolar cycloaddition reaction. This method, developed by Kotian et al. (2005), demonstrates the utility of related compounds in large-scale synthesis without the need for chromatography, highlighting the compound's relevance in the efficient and scalable production of pharmaceuticals and research chemicals (Kotian, Lin, El-Kattan, & Chand, 2005).

Catalysis

The compound and its derivatives have been explored for their potential in catalysis. For example, palladium(II) complexes involving (pyridyl)imine ligands, similar in structure to 3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine, have been studied as catalysts for the methoxycarbonylation of olefins. This research, conducted by Zulu et al. (2020), investigates the catalytic behaviors of such complexes, which are influenced by the structure of the complex and the chain length of the olefin, demonstrating the potential of these compounds in industrial and synthetic organic chemistry applications (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Material Science

In the field of material science, 3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine derivatives have been used to modify hydrogels. Aly and El-Mohdy (2015) described the functional modification of poly vinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through condensation reaction with various amine compounds, showcasing the versatility of such compounds in creating materials with potential medical applications due to enhanced swelling properties and thermal stability (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Pyrrolidine derivatives can have various biological activities, and their mechanisms of action can involve interactions with different proteins .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The design of new pyrrolidine compounds with different biological profiles is an active area of research .

properties

IUPAC Name

3-methoxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-18-12-4-9-16-13-14-5-7-15(8-6-14)17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSQXADAFPXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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